molecular formula C11H8BrFN4 B1415430 5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197055-39-1

5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1415430
CAS No.: 2197055-39-1
M. Wt: 295.11 g/mol
InChI Key: GPVBCMNMRKZYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of an amino group, a bromo-fluorophenyl group, a methyl group, and a carbonitrile group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the Bromo-Fluorophenyl Group: The bromo-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable bromo-fluorobenzene derivative with the pyrazole intermediate.

    Amination and Methylation: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative. The methyl group can be introduced via alkylation reactions using methyl halides.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a dehydration reaction of an amide or an aldoxime intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as heating or the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the amino and carbonitrile groups allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-chloro-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(2-bromo-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

5-amino-1-(2-bromo-5-fluorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN4/c1-6-8(5-14)11(15)17(16-6)10-4-7(13)2-3-9(10)12/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVBCMNMRKZYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-1-(2-bromo-5-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.